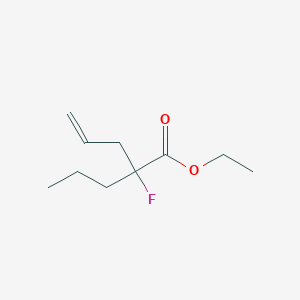
Ethyl 2-fluoro-2-propylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-2-propylpent-4-enoate is an organic compound with the molecular formula C10H17FO2 It belongs to the class of esters and is characterized by the presence of a fluoro group attached to the second carbon of the propyl chain, along with an ethyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-2-propylpent-4-enoate typically involves the esterification of 2-fluoro-2-propylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 2-fluoro-2-propylpent-4-enoic acid
Reduction: 2-fluoro-2-propylpent-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-fluoro-2-propylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-2-propylpent-4-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-fluoro-2-propylpent-4-enoate can be compared with other similar compounds such as:
2-fluoro-2-propylpent-4-enoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-chloro-2-propylpent-4-enoate: Similar ester structure but with a chloro group instead of a fluoro group.
Ethyl 2-bromo-2-propylpent-4-enoate: Similar ester structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which imparts distinct chemical properties such as increased reactivity and stability compared to its chloro and bromo analogs.
Properties
CAS No. |
164228-15-3 |
|---|---|
Molecular Formula |
C10H17FO2 |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-propylpent-4-enoate |
InChI |
InChI=1S/C10H17FO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
MARJODMAYFXORX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















